![molecular formula C23H30N4O3S2 B2803448 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-(二乙基磺酰基)苯甲酰胺 CAS No. 392240-46-9](/img/structure/B2803448.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-4-(二乙基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

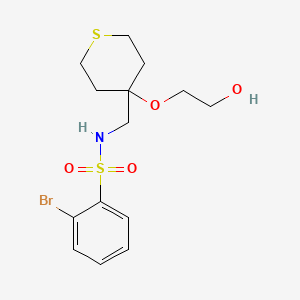

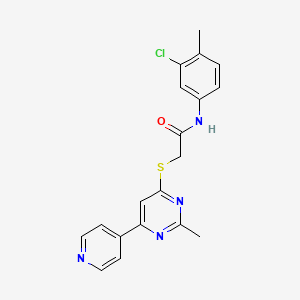

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide” is a complex organic compound. It contains an adamantyl group, a thiadiazole ring, and a benzamide moiety. The adamantyl group is a bulky, three-dimensional structure that can influence the compound’s physical and chemical properties . The thiadiazole ring is a heterocyclic compound containing both sulfur and nitrogen, which is often associated with various biological activities . The benzamide moiety is a common structure in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, would feature a thiadiazole ring attached to an adamantyl group and a benzamide group. The three-dimensional structure of the adamantyl group could influence the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiadiazole and benzamide groups, both of which have functional groups that can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the adamantyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .科学研究应用

Anti-Dengue Virus Activity

This compound has been synthesized and tested for its anti-Dengue virus activity . The study focused on the synthesis of dual acting hybrids comprising structural features of known Dengue virus (DENV) inhibitors, amantadine and benzsulfonamide derivatives . The compound showed significant anti-DENV serotype 2 activity and low cytotoxicity .

Antimicrobial Activity

The compound has shown potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria . Six compounds showed potent antibacterial activity against one or more of the tested microorganisms .

Hypoglycemic Activity

The compound has been tested for its hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats . Four compounds produced significant strong dose-dependent reduction of serum glucose levels, compared to gliclazide at 10 mg/kg dose level .

Synthesis of Derivatives

The compound has been used as a base to synthesize various derivatives . The reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides .

Research Chemical

The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of drug discovery and development .

Inhibitory Activities

The newly synthesized N-Mannich bases of the compound were tested for in vitro inhibitory activities against certain strains of pathogenic Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans .

作用机制

未来方向

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S2/c1-3-27(4-2)32(29,30)19-7-5-18(6-8-19)20(28)24-22-26-25-21(31-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h5-8,15-17H,3-4,9-14H2,1-2H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKCHSILEDRVKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-{[4-(4-acetylphenyl)piperazin-1-yl]methyl}-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2803366.png)

![N-benzyl-N'-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2803368.png)

![N-isopropyl-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2803371.png)

![(2S)-4-[[(Tert-butoxy)carbonyl]amino]-2-hydroxybutanoic acid](/img/structure/B2803381.png)

![4-methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B2803382.png)

![Ethyl 5-(4-isopropoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2803387.png)